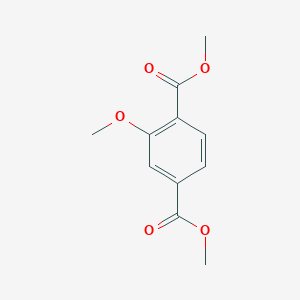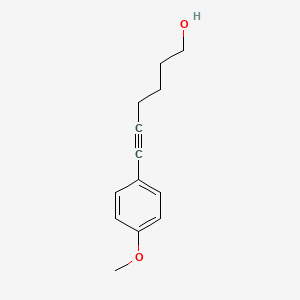
dimethyl 2-methoxyterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl 2-methoxyterephthalate is an organic compound with the molecular formula C11H12O5. It is a dimethyl ester derivative of 2-methoxyterephthalic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
dimethyl 2-methoxyterephthalate can be synthesized through the esterification of 2-methoxyterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to achieve the desired esterification .
Industrial Production Methods
Industrial production of dimethyl 2-methoxybenzene-1,4-dicarboxylate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
dimethyl 2-methoxyterephthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxyterephthalic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: 2-methoxyterephthalic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
dimethyl 2-methoxyterephthalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 2-methoxybenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form the corresponding acid. In reduction reactions, it interacts with reducing agents to form alcohol derivatives. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl terephthalate
- Dimethyl isophthalate
- Dimethyl phthalate
Uniqueness
dimethyl 2-methoxyterephthalate is unique due to the presence of the methoxy group, which imparts different chemical reactivity and properties compared to its analogs. This methoxy group can participate in various substitution reactions, making it a versatile compound in organic synthesis .
Propiedades
Número CAS |
36727-17-0 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
dimethyl 2-methoxybenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-14-9-6-7(10(12)15-2)4-5-8(9)11(13)16-3/h4-6H,1-3H3 |
Clave InChI |
HGUSYMHSNFETTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-naphtho[2,3-b]furan-4,9-dione](/img/structure/B8583861.png)

![Cyclopropanamine,1-(1h-pyrrolo[3,2-b]pyridin-5-yl)-](/img/structure/B8583884.png)

![N,N-Dibutyl-N-[(4-methylphenyl)methyl]butan-1-aminium chloride](/img/structure/B8583910.png)







